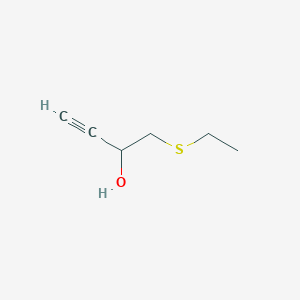

1-Ethylsulfanyl-but-3-yn-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

868692-51-7 |

|---|---|

Molecular Formula |

C6H10OS |

Molecular Weight |

130.21 g/mol |

IUPAC Name |

1-ethylsulfanylbut-3-yn-2-ol |

InChI |

InChI=1S/C6H10OS/c1-3-6(7)5-8-4-2/h1,6-7H,4-5H2,2H3 |

InChI Key |

ZDXJTYWVROIHKF-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(C#C)O |

Origin of Product |

United States |

Methodologies for the Synthesis of 1 Ethylsulfanyl but 3 Yn 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Construction of 1-Ethylsulfanyl-but-3-yn-2-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgsemanticscholar.org For this compound, two primary disconnections are considered logical and effective for simplifying the structure.

Disconnection of the Carbon-Sulfur (C-S) Bond: This is a common strategy for thioethers. acsgcipr.org This disconnection breaks the bond between the sulfur atom and the butynol backbone. This leads to two synthons: a nucleophilic ethylthiolate anion (CH3CH2S-) and an electrophilic 4-carbon backbone with a leaving group at the C-1 position. The corresponding synthetic equivalents are ethanethiol (or its salt, sodium ethanethiolate) and a precursor like 1-halo-but-3-yn-2-ol (e.g., 1-bromo-but-3-yn-2-ol).

Disconnection of the Carbon-Carbon (C2-C3) Bond: This approach targets the bond adjacent to the alcohol, a key disconnection for propargylic alcohols. This strategy simplifies the molecule into a two-carbon electrophilic aldehyde synthon containing the thioether (CH3CH2SCH2CHO+) and a two-carbon nucleophilic acetylide anion synthon (HC≡C-). The real-world synthetic equivalents for these are 2-(ethylsulfanyl)acetaldehyde and an acetylene source, such as lithium acetylide or ethynylmagnesium bromide.

These two distinct retrosynthetic pathways form the basis for the conventional synthetic routes discussed below.

Conventional Synthetic Routes to this compound

Conventional syntheses typically build the molecular framework using robust and well-established chemical reactions, focusing on the formation of the key thioether and alcohol functionalities.

The formation of a thioether via nucleophilic substitution is a cornerstone of sulfur chemistry. acsgcipr.org This approach relies on the high nucleophilicity of thiolates, which readily displace leaving groups in an S_N2 reaction.

In this strategy, a precursor molecule containing the but-3-yn-2-ol core and a suitable leaving group (e.g., a halide or tosylate) at the C-1 position is treated with an ethanethiolate salt. The thiolate anion attacks the electrophilic C-1 carbon, displacing the leaving group to form the desired C-S bond.

Table 1: Alkylation Approach to this compound

| Reactant 1 | Reactant 2 | Reaction Type | Key Transformation |

|---|---|---|---|

| 1-Bromo-but-3-yn-2-ol | Sodium ethanethiolate | S_N2 Nucleophilic Substitution | Formation of the C-S bond by displacement of bromide. |

This method is effective for constructing the thioether linkage, provided the necessary functionalized butynol precursor is accessible.

Addition reactions provide a powerful and direct means of constructing the carbon skeleton and introducing the alcohol functionality simultaneously. The most common method for synthesizing propargylic alcohols is the addition of a metal acetylide to an aldehyde or ketone.

For this compound, this involves the reaction of a metalated alkyne (like lithium acetylide, generated from acetylene and n-butyllithium) with 2-(ethylsulfanyl)acetaldehyde. The nucleophilic acetylide attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield the target propargylic alcohol.

Alternatively, methods involving the addition of a thiol to a suitable alkyne precursor can be employed. While the addition of thiols to simple alkynes can sometimes lack regioselectivity, the presence of the hydroxyl group in a propargylic alcohol can direct the addition. For example, the reaction of thiols with propargylic alcohols catalyzed by cerium(III) chloride has been shown to proceed with excellent regio- and stereoselectivity. core.ac.uk

Table 2: Addition Reaction Approaches

| Reactant 1 | Reactant 2 | Reaction Type | Key Transformation |

|---|---|---|---|

| 2-(Ethylsulfanyl)acetaldehyde | Lithium acetylide | Nucleophilic Addition | Formation of the C2-C3 bond and the C2-hydroxyl group. |

| But-3-yne-1,2-diol derivative | Ethanethiol | Michael Addition / Substitution | Formation of the C-S bond via addition or substitution. |

Advanced and Stereoselective Syntheses of this compound

The C-2 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Advanced synthetic methods focus on controlling this stereochemistry to produce a single enantiomer, which is often crucial in fields like medicinal chemistry.

Catalytic asymmetric synthesis aims to produce optically active products with high enantiomeric purity. acs.orgnih.gov For propargylic alcohols, the most prevalent strategy is the asymmetric addition of a terminal alkyne to an aldehyde, guided by a chiral catalyst.

This involves reacting 2-(ethylsulfanyl)acetaldehyde with a terminal alkyne in the presence of a metal catalyst complexed with a chiral ligand. The chiral environment created by the catalyst forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. Various catalytic systems have been developed for this purpose, including those based on copper, zinc, and other transition metals complexed with chiral amino alcohols, prolinol ethers, or hydroxamic acids. rsc.orgrsc.org

Table 3: Examples of Catalytic Systems for Asymmetric Propargylic Alcohol Synthesis

| Catalyst System | Aldehyde Type | Alkyne Type | Outcome | Reference |

|---|---|---|---|---|

| Cu(II)/chiral hydroxamic acid | Trifluoromethyl ketones | α-N3 amide | Highly stereoselective construction of tertiary propargylic alcohols. | rsc.org |

| Prolinol silyl ether–CuI–PhCO2H | Unmodified aldehydes | Ynals | High diastereo- and enantioselectivity (up to >99% ee). | rsc.org |

By applying such a system to the synthesis of this compound, it is possible to achieve high enantiomeric excess (ee) of either the (R) or (S) enantiomer, depending on the chirality of the catalyst used.

In the synthesis of complex molecules, chemo- and regioselectivity are paramount. mdpi.com Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity refers to controlling the specific site of a reaction.

The synthesis of this compound and its derivatives must account for the different reactive sites: the alkyne, the alcohol, and the thioether. For instance, in an addition reaction of a thiol to a more complex di-yne or en-yne precursor, a regioselective catalyst is needed to ensure the thiol adds at the desired position. nih.govorganic-chemistry.org Gold-catalyzed annulations involving alkynyl thioethers have demonstrated the ability of the sulfur substituent to direct reactivity and achieve complementary regioselectivity compared to other heteroatom-substituted alkynes. nih.gov Similarly, when performing reactions on a molecule that already contains the this compound core, chemoselective reagents are required to modify one part of the molecule without affecting the others (e.g., oxidizing the thioether without touching the alcohol or alkyne).

Table 4: Chemo- and Regioselective Considerations

| Reaction Type | Challenge | Approach | Benefit |

|---|---|---|---|

| Thiol addition to an unsymmetrical alkyne | Regioselectivity (which carbon does the sulfur attack?) | Use of directing groups or specific catalysts (e.g., CeCl3). core.ac.uk | Formation of a single desired regioisomer. |

| Functionalization of the alkyne | Chemoselectivity (reaction at alkyne vs. alcohol or thioether) | Protection of the alcohol group (e.g., as a silyl ether). | Allows for selective modification of the alkyne (e.g., Sonogashira coupling). |

These advanced strategies ensure that the synthesis is not only efficient but also precise, yielding highly functionalized and stereochemically pure structures for further applications.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While specific green synthetic routes for this compound are not documented, we can evaluate the plausible synthetic methodologies through the lens of green chemistry.

One key principle is the use of safer solvents. Traditional organic solvents are often volatile, flammable, and toxic. The substitution of these with greener alternatives such as water, supercritical fluids, or bio-based solvents like ethanol or 2-methyltetrahydrofuran could significantly reduce the environmental impact of the synthesis. For instance, in a metal-catalyzed thioetherification, conducting the reaction in an aqueous medium would be a significant step towards a greener process.

Another important aspect is the use of catalytic reagents over stoichiometric ones. Transition-metal-catalyzed reactions, for example, are generally preferred as they are more atom-economical and can be performed under milder conditions. The development of recyclable catalysts would further enhance the sustainability of the process by minimizing waste.

Energy efficiency is also a critical consideration. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The application of MAOS to the synthesis of this compound could offer a more sustainable alternative.

The following table summarizes the application of green chemistry principles to the hypothetical synthetic routes for this compound:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Designing synthetic routes with high atom economy to minimize byproduct formation. |

| Atom Economy | Favoring addition reactions over substitution or elimination reactions. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |

| Designing Safer Chemicals | Not directly applicable to the synthesis itself, but to the final product's properties. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water, ionic liquids, or bio-solvents. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Starting from bio-derived materials where possible. |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric amounts. |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the final product's lifecycle. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. |

By integrating these principles into the design of synthetic methodologies, the environmental footprint associated with the production of this compound can be significantly reduced.

Comparative Analysis of Synthetic Methodologies for this compound

A comparative analysis of the plausible synthetic methodologies for this compound is essential for selecting the most efficient, cost-effective, and environmentally friendly route. The following table provides a comparison of two hypothetical, yet chemically sound, approaches: Route A , a transition-metal-catalyzed dehydrative coupling of but-3-yn-2-ol with ethanethiol, and Route B , the reaction of a metal acetylide of but-3-yn-2-ol with an electrophilic sulfur source like diethyl disulfide.

| Parameter | Route A: Catalytic Dehydrative Coupling | Route B: Acetylide Alkylation |

| Starting Materials | But-3-yn-2-ol, Ethanethiol | But-3-yn-2-ol, Strong Base (e.g., n-BuLi), Diethyl disulfide |

| Reagents and Catalysts | Transition-metal catalyst (e.g., Cu, Zn, Fe) | Stoichiometric strong base, Electrophilic sulfur reagent |

| Reaction Conditions | Typically mild to moderate temperatures | Often requires cryogenic temperatures for the deprotonation step |

| Solvents | Can potentially be run in greener solvents, including water | Typically requires anhydrous aprotic solvents like THF or ether |

| Atom Economy | High (byproduct is water) | Lower (byproduct is a lithium salt of ethanethiolate) |

| Potential Yields | Moderate to high, catalyst dependent | Can be high, but sensitive to reaction conditions |

| Scalability | Generally good, especially with efficient catalysts | Can be challenging due to the use of pyrophoric reagents and low temperatures |

| Green Chemistry Aspects | Higher potential for sustainability through catalysis and safer solvents. | Less green due to the use of stoichiometric strong bases and hazardous solvents. |

| Advantages | - High atom economy- Milder reaction conditions- Potential for catalyst recycling | - Potentially high yields- Well-established reaction type |

| Disadvantages | - Catalyst may be expensive or require specific ligands- Potential for side reactions | - Use of hazardous and pyrophoric reagents- Requires strictly anhydrous conditions and low temperatures- Lower atom economy |

Detailed Research Findings:

Based on the general literature for similar reactions, Route A represents a more modern and potentially greener approach. Recent advancements in transition-metal catalysis have enabled the formation of C-S bonds under increasingly mild conditions with high efficiency. The primary byproduct being water makes this route highly atom-economical. The main challenge lies in identifying a suitable, cost-effective, and robust catalyst that can achieve high selectivity and yield for this specific substrate.

Route B , on the other hand, follows a more traditional organometallic pathway. The generation of a lithium acetylide from a terminal alkyne is a well-established and often high-yielding reaction. However, the use of a strong, pyrophoric base like n-butyllithium necessitates stringent safety precautions and anhydrous conditions, making it less desirable from a process safety and environmental standpoint. The lower atom economy, due to the formation of a stoichiometric salt byproduct, is another significant drawback.

Reaction Mechanisms and Reactivity Profiles of 1 Ethylsulfanyl but 3 Yn 2 Ol

Electrophilic and Nucleophilic Reactivity at Various Functional Group Centers

The molecule possesses several sites susceptible to either electrophilic or nucleophilic attack.

Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group has lone pairs of electrons, rendering it a nucleophilic center. It can react with various electrophiles. Conversely, the hydrogen atom of the hydroxyl group is weakly acidic and can be abstracted by a base, making it an electrophilic center that can be involved in proton transfer reactions. Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which is an excellent leaving group. rsc.org

Ethylsulfanyl Moiety (-S-CH₂CH₃): The sulfur atom in the thioether group possesses lone pairs of electrons, making it a potent nucleophile, generally more so than its oxygen analog (an ether). masterorganicchemistry.comyoutube.com This high nucleophilicity allows it to react with electrophiles such as alkyl halides to form sulfonium salts. libretexts.org

Alkyne Group (-C≡CH): The π-electron clouds of the triple bond make the alkyne group nucleophilic, enabling it to react with various electrophiles, including halonium ions. rsc.orgescholarship.org The terminal hydrogen atom is weakly acidic and can be deprotonated by a strong base to form a nucleophilic acetylide anion. This anion can then participate in reactions with a wide range of electrophiles.

Reactivity of the Ethylsulfanyl Moiety

The thioether group is a key site of reactivity within the molecule, participating in oxidation, coordination to metals, and desulfurative transformations.

The sulfur atom in the ethylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide and subsequently the sulfone. This stepwise oxidation allows for the fine-tuning of the electronic and steric properties of the sulfur center. Common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or ozone can be employed. chemistrysteps.com The reaction can often be controlled to yield the sulfoxide as the major product by using one equivalent of the oxidant. researchgate.netrsc.org Using an excess of the oxidizing agent typically leads to the formation of the sulfone. researchgate.netorganic-chemistry.org

| Starting Material | Reagent | Product | Oxidation State of Sulfur |

|---|---|---|---|

| 1-Ethylsulfanyl-but-3-yn-2-ol (Thioether) | H₂O₂ (1 equiv.) or m-CPBA (1 equiv.) | 1-(Ethanesulfinyl)-but-3-yn-2-ol (Sulfoxide) | +4 |

| This compound (Thioether) | H₂O₂ (>2 equiv.) or m-CPBA (>2 equiv.) | 1-(Ethanesulfonyl)-but-3-yn-2-ol (Sulfone) | +6 |

| 1-(Ethanesulfinyl)-but-3-yn-2-ol (Sulfoxide) | H₂O₂ (1 equiv.) or m-CPBA (1 equiv.) | 1-(Ethanesulfonyl)-but-3-yn-2-ol (Sulfone) | +6 |

The thioether functionality has gained increasing attention in catalysis, where it can act as a neutral sulfur-containing ligand for transition metals. thieme-connect.combohrium.com The sulfur atom can coordinate to a metal center, stabilizing it and influencing its catalytic activity. researchgate.net Thioether-containing ligands have been successfully employed in various transition-metal-catalyzed reactions, including cross-coupling reactions. acsgcipr.org

Furthermore, thioethers can serve as precursors for alkyl radicals in desulfurative transformations. researchgate.netdigitellinc.com Under electroreductive conditions, for instance, the C(sp³)–S bond can be selectively cleaved to generate a C-centered radical. chemrxiv.org This radical can then participate in C-H and C-C bond-forming reactions, offering a synthetic route that is orthogonal to traditional two-electron pathways. researchgate.netdigitellinc.com

Reactivity of the But-3-yn-2-ol Framework

The but-3-yn-2-ol portion of the molecule, characterized by the secondary propargylic alcohol and the terminal alkyne, undergoes a variety of functionalization reactions. researchgate.net The propargylic alcohol is a versatile functional group that can participate in numerous transformations, including substitution, rearrangement, and addition reactions. rawsource.com

The terminal triple bond is a highly versatile functional group that can be transformed into a wide array of other functionalities.

Hydration: The terminal alkyne of this compound can undergo hydration to yield a carbonyl compound. The regioselectivity of this reaction is dependent on the catalyst and reaction conditions. Gold(I) catalysis, for example, is highly effective for the hydration of alkynes. acs.org In the presence of a gold(I) catalyst, water adds across the triple bond following Markovnikov's rule to initially form an enol intermediate, which then rapidly tautomerizes to the more stable methyl ketone. frontiersin.orgsemanticscholar.org

Hydroamination: The intermolecular hydroamination of the alkyne with amines provides a direct route to nitrogen-containing compounds. Gold-catalyzed hydroamination of propargylic alcohols with anilines has been shown to be a versatile method. Depending on the reaction conditions, this transformation can be controlled to selectively produce different products. For example, the reaction can yield 3-hydroxyimines, which can be subsequently reduced to form syn-1,3-amino alcohols. Alternatively, under different conditions, the reaction can proceed through a Meyer-Schuster rearrangement followed by conjugate addition of the aniline to afford 3-aminoketones.

| Reaction Type | Catalyst/Reagents | Typical Product | Key Features |

|---|---|---|---|

| Hydration (Markovnikov) | Gold(I) catalyst, H₂O | Methyl Ketone | Forms an intermediate enol that tautomerizes. frontiersin.orgsemanticscholar.org |

| Hydroamination | Gold(I) catalyst, Aniline | 3-Hydroxyimine | Can be reduced to 1,3-amino alcohols. |

| Hydroamination/Rearrangement | Gold(I) catalyst, Aniline | 3-Aminoketone | Involves a Meyer-Schuster rearrangement. |

Alkyne Functionalization Reactions

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The terminal alkyne functionality in this compound makes it a prime candidate for cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems.

Click Chemistry: The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound can readily participate in this [3+2] cycloaddition with a variety of organic azides. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a valuable tool for creating more complex molecules incorporating the this compound scaffold.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, to form a cyclohexene derivative. The alkyne in this compound can act as a dienophile, particularly when activated by electron-withdrawing groups. Its reactivity can be influenced by the electronic nature of the diene. This reaction provides a direct route to six-membered rings containing the side chain derived from this compound, offering a pathway to complex cyclic architectures.

While specific examples utilizing this compound in these reactions are not extensively documented in readily available literature, the fundamental principles of these cycloadditions strongly suggest its utility. The following table outlines the expected products from these reactions.

| Reaction Type | Reactant with this compound | Expected Product |

| Click Chemistry (CuAAC) | Organic Azide (R-N₃) | 1-(1-R-1H-1,2,3-triazol-4-yl)-1-ethylsulfanyl-butan-2-ol |

| Diels-Alder Reaction | Conjugated Diene (e.g., Butadiene) | 4-(1-Ethylsulfanyl-2-hydroxyethyl)cyclohexene derivative |

Metal-Catalyzed Alkyne Transformations (e.g., C-S bond formation, cyclization)

The terminal alkyne of this compound is susceptible to a variety of transformations catalyzed by transition metals, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the construction of cyclic structures.

C-S Bond Formation: Metal catalysts, particularly copper and palladium complexes, can facilitate the coupling of the terminal alkyne with sulfur-containing reagents. This can lead to the formation of various organosulfur compounds. For instance, in the presence of a suitable catalyst, the alkyne could react with thiols to form vinyl sulfides.

Cyclization Reactions: Intramolecular reactions involving the alkyne and other functional groups within the molecule or intermolecular reactions leading to cyclic products are often promoted by metal catalysts. Gold, platinum, and other transition metals are known to activate the alkyne towards nucleophilic attack, which can initiate cyclization cascades. The presence of the hydroxyl and ethylsulfanyl groups in this compound could allow for its participation in various metal-catalyzed cyclization pathways to form substituted heterocycles. For example, intramolecular attack of the hydroxyl group onto the activated alkyne could lead to the formation of furan or pyran derivatives, depending on the reaction conditions and the catalyst employed.

The following table provides a hypothetical overview of potential metal-catalyzed transformations.

| Catalyst System | Reactant/Conditions | Potential Product(s) |

| Copper(I) salts | Thiol (R-SH) | Vinyl sulfide (B99878) derivatives |

| Gold(I) or Platinum(II) | Intramolecular cyclization | Substituted furans or other heterocycles |

| Palladium(0)/Copper(I) | Aryl halide (Ar-X) | Aryl-substituted alkyne (Sonogashira coupling) |

Hydroxyl Group Transformations

The secondary alcohol functionality in this compound allows for a range of transformations, including esterification, etherification, oxidation, and reduction.

Esterification: The secondary hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. This reaction converts the alcohol into an ester, which can be useful for protecting the hydroxyl group or for modifying the biological or physical properties of the molecule. The Fischer esterification, using a carboxylic acid and a strong acid catalyst like sulfuric acid, is a common method.

Etherification: The formation of ethers from the secondary alcohol can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction provides access to a wide range of ethers with varying alkyl or aryl substituents.

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-Ethylsulfanyl-but-3-yn-2-one. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium chlorochromate, PCC) to milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant is crucial to avoid unwanted side reactions, such as oxidation of the thioether group or reactions involving the alkyne.

Reduction: The hydroxyl group itself is not typically reduced further. However, the alkyne functionality can be selectively reduced. Depending on the reducing agent and reaction conditions, the triple bond can be reduced to a cis-alkene (using Lindlar's catalyst), a trans-alkene (using sodium in liquid ammonia), or completely saturated to an alkane (using catalytic hydrogenation with catalysts like palladium on carbon). The presence of the sulfur atom may influence the activity of certain metal catalysts.

The following table summarizes the expected outcomes of these transformations.

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic acid (RCOOH), H⁺ | 1-Ethylsulfanyl-but-3-yn-2-yl ester |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 2-Alkoxy-1-ethylsulfanyl-but-3-yne |

| Oxidation | PCC, Dess-Martin periodinane | 1-Ethylsulfanyl-but-3-yn-2-one |

| Reduction of Alkyne | H₂, Lindlar's catalyst | 1-Ethylsulfanyl-but-3-en-2-ol (cis) |

| Reduction of Alkyne | Na, NH₃ | 1-Ethylsulfanyl-but-3-en-2-ol (trans) |

| Reduction of Alkyne | H₂, Pd/C | 1-Ethylsulfanyl-butan-2-ol |

Rearrangement Reactions and Isomerization Pathways Involving this compound

Propargylic alcohols, such as this compound, are known to undergo a variety of rearrangement and isomerization reactions, often under acidic or metal-catalyzed conditions.

One of the most significant rearrangements for this class of compounds is the Meyer-Schuster rearrangement . This acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols leads to the formation of α,β-unsaturated ketones or aldehydes. For this compound, this rearrangement would be expected to produce an α,β-unsaturated thioester. The reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group to form an allene, which then tautomerizes to the more stable conjugated system. The presence of the sulfur atom at the γ-position has been shown to facilitate this type of rearrangement, leading to the convenient synthesis of α,β-unsaturated thioesters.

Isomerization of the terminal alkyne to an internal alkyne or an allene can also occur under certain conditions, often promoted by bases or transition metal catalysts. For instance, treatment with a strong base could potentially lead to the formation of 1-Ethylsulfanyl-but-1-yne or 1-Ethylsulfanyl-buta-1,2-diene.

Stereochemical Aspects and Diastereoselective Control in this compound Transformations

The secondary alcohol in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This introduces stereochemical considerations into its reactions.

When this compound is synthesized from achiral starting materials, it is typically formed as a racemic mixture. However, enantiomerically pure forms can be prepared through asymmetric synthesis or resolution of the racemate.

Reactions at the stereocenter, such as nucleophilic substitution at the carbon bearing the hydroxyl group, can proceed with either inversion or retention of configuration, depending on the reaction mechanism. For example, an Sₙ2 reaction would lead to inversion of stereochemistry.

Furthermore, the existing stereocenter can influence the stereochemical outcome of reactions at other parts of the molecule. This is known as diastereoselective control. For instance, the reduction of the alkyne or a ketone derived from the oxidation of the alcohol can be influenced by the stereochemistry of the adjacent carbon, leading to a preference for the formation of one diastereomer over the other. The development of diastereoselective methods is crucial for the synthesis of stereochemically defined products.

Advanced Spectroscopic Characterization Methodologies for 1 Ethylsulfanyl but 3 Yn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-Ethylsulfanyl-but-3-yn-2-ol. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, while two-dimensional (2D) NMR techniques reveal the intricate network of through-bond and through-space correlations.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the alkyne and sulfur functionalities. The terminal alkyne proton (≡C-H) would typically appear as a sharp singlet in the range of δ 2.0-3.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely resonate as a multiplet, due to coupling with the neighboring methylene protons and potentially the hydroxyl proton, in the region of δ 4.0-4.5 ppm. The methylene protons adjacent to the sulfur atom (S-CH₂) would also present as a multiplet, expected around δ 2.5-3.0 ppm. The ethyl group protons would give rise to a quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl moiety. The hydroxyl proton (-OH) signal can be broad and its chemical shift is highly dependent on solvent and concentration.

In the ¹³C NMR spectrum, each carbon atom of this compound will produce a unique signal. The acetylenic carbons (C≡C) are anticipated to appear in the range of δ 70-90 ppm. The carbon atom attached to the hydroxyl group (C-OH) would be found further downfield, typically between δ 60-70 ppm. The methylene carbon adjacent to the sulfur atom (S-CH₂) is expected around δ 30-40 ppm, while the carbons of the ethyl group would be observed at higher field.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ≡C-H | 2.0 - 3.0 | 70 - 80 | s | - |

| -CH(OH)- | 4.0 - 4.5 | 60 - 70 | m | - |

| -S-CH₂-CH(OH)- | 2.5 - 3.0 | 30 - 40 | m | - |

| -S-CH₂-CH₃ | 2.5 - 2.8 | 25 - 35 | q | J = 7-8 |

| -S-CH₂-CH₃ | 1.2 - 1.5 | 10 - 20 | t | J = 7-8 |

| -OH | Variable | - | br s | - |

| -C≡C- | - | 80 - 90 | - | - |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a series of 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the -CH(OH)- proton and the adjacent -S-CH₂- protons, as well as between the protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton resonances. For instance, the signal of the -CH(OH)- proton would correlate with the signal of the C-OH carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the terminal alkyne proton and the carbons of the triple bond, as well as the carbinol carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands. A strong, sharp band around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would give rise to a weak to medium absorption in the region of 2100-2140 cm⁻¹. A broad and strong band in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would appear in the fingerprint region, typically around 1050-1150 cm⁻¹. The C-S stretching vibration is generally weak and falls in the range of 600-800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide a strong signal for the C≡C triple bond stretch, which is often weak in the IR spectrum. The C-S bond may also show a more prominent signal in the Raman spectrum compared to the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| -OH | O-H stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| ≡C-H | C-H stretch | ~3300 | Strong | Strong, Sharp (IR) |

| C≡C | C≡C stretch | 2100-2140 | 2100-2140 | Weak-Medium (IR), Strong (Raman) |

| C-O | C-O stretch | 1050-1150 | Weak | Medium-Strong (IR) |

| C-S | C-S stretch | 600-800 | 600-800 | Weak (IR) |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₀OS), the exact mass can be determined with high-resolution mass spectrometry (HRMS), providing confirmation of the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Key fragmentation pathways could include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen or sulfur atom. For instance, cleavage next to the hydroxyl group could lead to the formation of a resonance-stabilized cation.

Loss of a methyl or ethyl radical from the ethylsulfanyl group.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, which is a common fragmentation pathway for alcohols.

Cleavage of the propargyl group.

Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| [M]⁺ | [C₆H₁₀OS]⁺ | - |

| [M-H₂O]⁺ | [C₆H₈S]⁺ | H₂O |

| [M-CH₃]⁺ | [C₅H₇OS]⁺ | CH₃ |

| [M-C₂H₅]⁺ | [C₄H₅OS]⁺ | C₂H₅ |

| [M-C₂H₅S]⁺ | [C₄H₅O]⁺ | C₂H₅S |

X-ray Crystallography of this compound and its Derivatives (if applicable for single crystal studies)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center if a suitable single crystal of this compound or a derivative can be obtained. The presence of the sulfur atom could facilitate the formation of a well-ordered crystal lattice. The resulting crystal structure would offer an unambiguous depiction of the molecular geometry and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging for small, relatively flexible molecules.

Chiroptical Spectroscopic Techniques (VCD, ECD, ORD) for Absolute Configuration Determination (if applicable)

Given that this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, chiroptical spectroscopic techniques are essential for determining its absolute configuration (R or S). These methods measure the differential interaction of chiral molecules with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides information about the stereochemistry of the molecule. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be determined.

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. The Cotton effects observed in the ECD spectrum are characteristic of the stereochemistry of the molecule. Similar to VCD, comparison with theoretical calculations can lead to the assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is also indicative of the absolute configuration of a chiral compound.

The application of these chiroptical techniques would be crucial for the complete stereochemical characterization of enantiomerically pure samples of this compound.

Computational Chemistry and Theoretical Studies of 1 Ethylsulfanyl but 3 Yn 2 Ol

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com An MD simulation for 1-Ethylsulfanyl-but-3-yn-2-ol would typically involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and calculating the forces between all atoms. mdpi.com

These simulations are invaluable for exploring the full conformational space of the molecule, revealing not just the stable low-energy states but also the pathways and energy barriers for transitions between them. Furthermore, MD simulations provide detailed information about intermolecular interactions, such as hydrogen bonding patterns between the hydroxyl group of this compound and surrounding solvent molecules. This information is crucial for understanding its solubility and behavior in solution. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, key predictable spectra include:

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies and intensities of molecular bonds. researchgate.net This allows for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes, such as the O-H stretch, the C≡C alkyne stretch, and C-S stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the different nuclei in the molecule. researchgate.net By comparing the calculated shifts for various potential conformers with the experimental spectrum, it is possible to deduce the dominant conformation in solution.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table presents hypothetical data to illustrate the comparison between computed and experimental values.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| IR: O-H Stretch (cm⁻¹) | 3450 | 3445 |

| IR: C≡C Stretch (cm⁻¹) | 2125 | 2120 |

| ¹H NMR: H-C(2) (ppm) | 4.35 | 4.30 |

| ¹³C NMR: C(3) (ppm) | 82.5 | 82.1 |

| ¹³C NMR: C(4) (ppm) | 75.0 | 74.6 |

Reaction Mechanism Elucidation through Transition State Calculations and Energy Profiles

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy point along the reaction coordinate.

For this compound, one could study reactions such as the addition of an electrophile to the alkyne, the deprotonation of the hydroxyl group, or oxidation at the sulfur atom. Transition state calculations would reveal the activation energy for these processes, providing insight into reaction rates and selectivity. The resulting energy profiles help to visualize the entire reaction pathway, including any intermediates and transition states.

Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a set of molecules with their biological activity or chemical reactivity. researchgate.netmedcraveonline.com While often used in drug discovery, the principles of QSAR can be applied to understand the chemical reactivity of a series of related compounds. nih.govnih.gov

For this compound, a QSAR study could be developed by creating a library of analogous compounds with variations at different positions (e.g., changing the ethyl group, substituting the hydroxyl group, or adding substituents to the alkyne). For each analog, a set of molecular descriptors (e.g., steric parameters, electronic properties like HOMO/LUMO energies, lipophilicity) would be calculated. These descriptors would then be statistically correlated with an experimentally measured or computationally predicted measure of reactivity or selectivity in a specific reaction. The resulting QSAR model, often a mathematical equation, can be used to predict the reactivity of new, unsynthesized analogs and to guide the design of molecules with desired chemical properties. mdpi.com

Derivatization and Chemical Modification Strategies for 1 Ethylsulfanyl but 3 Yn 2 Ol

Synthesis of Novel Analogs and Homologs Retaining the Core Structure

The synthesis of analogs and homologs of 1-Ethylsulfanyl-but-3-yn-2-ol can be achieved by systematically modifying the substituents at various positions while preserving the essential thioether and propargylic alcohol framework. Key strategies involve the variation of the alkyl group on the sulfur atom and the substituent on the terminal alkyne.

Modification of the Thioether Moiety: Homologs can be synthesized by replacing the ethyl group with other alkyl, aryl, or functionalized groups. This is typically achieved by reacting a suitable propargylic epoxide with a diverse range of thiols. For instance, using thiols other than ethanethiol (e.g., methanethiol, propanethiol, benzenethiol) would yield the corresponding S-alkyl or S-aryl analogs.

Modification of the Alkyne Terminus: The terminal hydrogen of the alkyne is amenable to substitution, most commonly through C-C coupling reactions. This allows for the introduction of various groups, extending the carbon chain and introducing new functionalities.

A summary of potential synthetic strategies for analogs is presented below.

| Target Analog Type | Synthetic Strategy | Potential Reagents | Resulting Structure |

| S-Alkyl/Aryl Homologs | Nucleophilic ring-opening of a propargylic epoxide | Various thiols (R-SH) | R-S-CH₂-CH(OH)-C≡CH |

| C-4 Substituted Analogs | Sonogashira coupling | Aryl/vinyl halides, Pd/Cu catalyst | CH₃CH₂-S-CH₂-CH(OH)-C≡C-R |

| C-4 Silylated Analogs | Silylation | Silyl halides (e.g., TMSCl) | CH₃CH₂-S-CH₂-CH(OH)-C≡C-SiR₃ |

| Internal Alkyne Analogs | Isomerization | Base-catalyzed rearrangement | CH₃CH₂-S-CH=C=CH-CH₂OH (Allene intermediate) |

These approaches allow for the generation of a library of compounds based on the this compound scaffold, enabling the systematic exploration of structure-activity relationships for various applications.

Strategies for Further Functionalization of the Alkyne and Thioether Moieties

The alkyne and thioether groups in this compound are reactive centers that can be selectively functionalized to introduce new properties. rsc.org

Alkyne Functionalization: The carbon-carbon triple bond is a highly versatile functional group.

Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the molecule to other molecules bearing an azide group, such as polymers, biomolecules, or surfaces. oup.com

Coupling Reactions: As mentioned, Sonogashira coupling can introduce aryl, heteroaryl, or vinyl substituents. oup.com

Reduction: The alkyne can be selectively reduced to either a cis-alkene (using Lindlar's catalyst), a trans-alkene (using Na in liquid NH₃), or fully saturated to an alkane (catalytic hydrogenation, e.g., with Pd/C).

Hydration: Markovnikov or anti-Markovnikov hydration can convert the alkyne into a ketone or an aldehyde, respectively.

Thiol-yne Reaction: The alkyne can react with two equivalents of a thiol under radical or photochemical conditions, which is particularly relevant for cross-linking in polymer applications. acs.orgnih.gov

Thioether Functionalization: The thioether moiety offers distinct reactivity.

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This modification significantly alters the polarity, solubility, and coordinating ability of the molecule.

Alkylation/Arylation: The sulfur can act as a nucleophile to form sulfonium salts upon reaction with alkyl halides.

C-S Bond Formation: Modern C-H functionalization strategies can also be envisioned to form new C-S bonds, although this is more common in the synthesis of thioethers rather than post-synthetic modification. pku.edu.cn

These dual functionalization capabilities make this compound a valuable bifunctional building block in medicinal chemistry and materials science. researchgate.net

Development of Chiral Derivatives and Enantiopure Forms

The hydroxyl-bearing carbon (C-2) in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The development of enantiopure forms is critical for applications where stereochemistry is important, such as in pharmaceuticals or chiral materials.

Several strategies can be employed to obtain enantiomerically pure or enriched this compound:

Asymmetric Synthesis: This involves creating the stereocenter selectively during the synthesis. A common method is the asymmetric alkynylation of the corresponding aldehyde (ethylsulfanylacetaldehyde) using a chiral catalyst. organic-chemistry.org Various catalyst systems, often based on zinc, titanium, or indium complexes with chiral ligands like N-methylephedrine or BINOL, have been developed for the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.

Enzymatic Resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the acylated product. mdpi.com

Chemical Kinetic Resolution: Chiral catalysts can also be used to selectively react with one enantiomer. For instance, palladium-catalyzed carboxylative kinetic resolution has been shown to be effective for propargylic alcohols. rsc.org Similarly, chiral Brønsted acids can catalyze reactions that resolve racemic precursors. acs.orgacs.org

The successful application of these methods can yield both (R)- and (S)-1-Ethylsulfanyl-but-3-yn-2-ol with high enantiomeric excess (ee). researchgate.net

| Method | Description | Key Reagents/Catalysts | Outcome |

| Asymmetric Alkynylation | Enantioselective addition of an acetylide to an aldehyde. | Zn(OTf)₂, (+)-N-methylephedrine | Direct synthesis of one enantiomer. organic-chemistry.org |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer using an enzyme. | Lipase (e.g., CAL-B), acyl donor | Separation of enantiopure alcohol and ester. mdpi.com |

| Chemical Kinetic Resolution | Selective reaction of one enantiomer using a chiral catalyst. | Pd-catalyst, chiral ligand | Separation of unreacted enantiomer. rsc.org |

Polymerization or Oligomerization Potential as a Monomer

With its alkyne and hydroxyl functional groups, this compound possesses significant potential as a monomer for the synthesis of functional polymers and oligomers. nih.gov The thioether moiety can also play a role in the properties of the resulting polymer. researchgate.net

Polymerization via the Alkyne Group:

Alkyne Polyaddition: The terminal alkyne can undergo polyaddition reactions. For example, transition metal-catalyzed (e.g., Rh, Pd) polymerization of terminal alkynes can lead to conjugated polymers with interesting electronic and optical properties. oup.com

Click Polymerization: As a monomer, it can be used in step-growth polymerization with difunctional azide-containing comonomers to produce polytriazoles.

Thiol-yne Polymerization: The molecule can act as an A₂-type monomer (two reactive sites on the alkyne for thiol addition) in thiol-yne photopolymerization reactions when combined with multifunctional thiols. This is a powerful method for creating highly cross-linked polymer networks. acs.orgnih.gov

Polymerization via the Hydroxyl Group:

Polyesters/Polyethers: The secondary alcohol can be used to create polyesters through condensation with dicarboxylic acids or polyethers. The pendant ethylsulfanyl-propyne group would then provide functionality along the polymer backbone.

Oligomerization: Controlled polymerization can lead to well-defined oligomers. For instance, solid-phase submonomer synthesis strategies, while complex, could potentially be adapted to create sequence-defined oligothioethers where this compound serves as a key building block. researchgate.net The resulting oligomers would have pendant hydroxyl and alkyne groups at regular intervals, available for further modification. The thioether linkage itself can be a key component in the backbone of oligomers, such as in oligothioetheramides. researchgate.netwarwick.ac.uk

The combination of these reactive handles in one monomer allows for the design of multifunctional polymers. For example, a polyester could be synthesized using the hydroxyl group, leaving the alkyne and thioether moieties as pendant groups that can be post-functionalized through oxidation and click chemistry, respectively. nih.gov

Applications of 1 Ethylsulfanyl but 3 Yn 2 Ol in Advanced Chemical Synthesis and Material Science

1-Ethylsulfanyl-but-3-yn-2-ol as a Versatile Synthetic Building Block

There is no specific information available in the surveyed scientific literature to suggest that this compound is widely utilized as a versatile synthetic building block.

No documented instances of this compound being used as a precursor in the total synthesis of complex organic molecules or natural products were found in the available literature.

The role of this compound as an intermediate in the synthesis of pharmacologically relevant scaffolds is not described in the accessible scientific research.

Role of this compound in Catalysis or Ligand Design

There is no available data to support the application of this compound in the fields of catalysis or ligand design.

Integration into Polymer Science and Materials Chemistry

Potential in Supramolecular Chemistry or Self-Assembly Systems

The potential of this compound in the areas of supramolecular chemistry or self-assembly systems has not been explored in any of the reviewed scientific literature.

Future Research Directions and Emerging Opportunities for 1 Ethylsulfanyl but 3 Yn 2 Ol

Exploration of Novel Reaction Pathways and Catalytic Systems for Efficiency and Selectivity

While the synthesis of propargyl alcohols and alkynyl sulfides is established, research into novel catalytic systems for the specific and efficient production of 1-Ethylsulfanyl-but-3-yn-2-ol remains a key objective. Future work should focus on developing catalysts that offer high yields and stereoselectivity while operating under mild, sustainable conditions.

Modern catalysis offers a vast toolbox that could be applied to this challenge. ekb.eg Transition metal catalysis, particularly with copper, zinc, or titanium-based systems, has been widely used for the alkynylation of aldehydes to form acetylene alcohols. upi.edu The development of chiral ligands for these metal centers could enable the enantioselective synthesis of either the (R) or (S) enantiomer of this compound, which is crucial for applications in medicinal chemistry. Furthermore, organocatalysis presents a metal-free alternative that can promote such transformations with high efficiency. eurekalert.org

Research could also investigate one-pot, multi-component reactions where the thioether and alcohol functionalities are installed sequentially or simultaneously. Synergistic catalysis, a strategy where two distinct catalysts activate both the nucleophile and electrophile concurrently, could lead to new, previously unattainable transformations and improve the efficiency of existing ones. nih.gov For instance, a combination of a Lewis acid to activate an aldehyde precursor and a transition metal catalyst to facilitate C-S bond formation could streamline the synthesis. The development of such protocols would be a significant advance, offering a more atom-economical and efficient route to this and related compounds. ekb.eg

| Catalytic Approach | Potential Catalyst/System | Primary Research Goal | Anticipated Advantages |

| Asymmetric Alkynylation | Chiral Zinc or Titanium complexes (e.g., Zn(OTf)₂ with a chiral ligand) upi.edu | Enantioselective synthesis of (R)- or (S)-1-Ethylsulfanyl-but-3-yn-2-ol. | Access to optically pure stereoisomers for biological evaluation. |

| Organocatalysis | Chiral amines, phosphoric acids. eurekalert.orgnih.gov | Metal-free synthesis, improved stereocontrol. | Reduced metal contamination, greener reaction conditions. |

| Synergistic Catalysis | Dual catalyst system (e.g., Lewis Acid + Palladium Catalyst). nih.gov | One-pot synthesis from simpler precursors. | Increased efficiency, reduced purification steps, novel reaction pathways. |

| C-S Coupling | Rhodium or Iridium complexes. researchgate.netresearchgate.net | Efficient and selective formation of the thioether linkage. | High functional group tolerance, potential for late-stage functionalization. |

Development of Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. nih.govmt.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which can be characteristics of alkynylation processes. mt.com

Future research should aim to develop a continuous flow process for the synthesis of this compound. A flow reactor, such as a simple heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst, could be employed. cinz.nz This would allow for the safe handling of reactants like acetylene gas and precise temperature control, potentially leading to higher yields and fewer byproducts compared to batch methods. google.com Studies on the hydrogenation of other alkynols in continuous flow systems have demonstrated excellent selectivity and catalyst stability, suggesting that similar success could be achieved for the synthesis of this compound. mdpi.comacs.org

The development of a multi-step continuous process, where sequential reactions are "telescoped" without intermediate purification, would represent a significant leap in efficiency. researchgate.net This could involve the initial formation of a propargyl alcohol in one reactor loop, followed by its immediate reaction with a thiol equivalent in a subsequent loop to form the final product. Such an integrated system would minimize waste and manual handling, aligning with the principles of green chemistry. cinz.nz

| Parameter | Batch Processing | Continuous Flow Processing | Implication for this compound Synthesis |

| Safety | Higher risk with exothermic reactions or hazardous reagents due to large volumes. mt.com | Inherently safer due to small reaction volumes at any given time. mt.com | Safer handling of potentially unstable intermediates and reagents. |

| Scalability | Challenging; often requires re-optimization of conditions. cinz.nz | Linear scalability by running the process for a longer duration. cinz.nz | Streamlined transition from laboratory-scale synthesis to industrial production. |

| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient, ensuring uniform temperature and consistent product quality. beilstein-journals.org | Improved yield and purity by minimizing thermal decomposition. |

| Process Control | Less precise control over residence time and mixing. | Precise control over flow rate, residence time, and temperature. vapourtec.com | Fine-tuning of reaction conditions to maximize selectivity and conversion. |

Advanced Material Applications and Device Integration Based on its Unique Structure

The trifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional materials. The thioether linkage is a key component of poly(thioether)s, polymers known for their excellent chemical resistance and high refractive indices. mdpi.com The alkyne and alcohol groups provide reactive handles for polymerization and cross-linking.

Future research could explore the use of this compound in thiol-yne "click" chemistry to create highly cross-linked poly(thioether) networks. nih.govtandfonline.com Such materials could find applications as advanced coatings, sealants, or optical materials. The hydroxyl group could be used for post-polymerization modification, allowing for the introduction of other functionalities to tailor the material's properties.

Furthermore, the terminal alkyne group is well-suited for the functionalization of semiconductor surfaces, such as silicon or germanium. mdpi.comresearchgate.net Bifunctional molecules containing an alkyne for surface attachment and another group for subsequent reactions are crucial for building well-ordered organic layers for molecular electronics and sensors. mdpi.com Research into the adsorption and bonding of this compound on surfaces could pave the way for its use in creating functional interfaces for electronic devices. The thioether moiety could also play a role in this context, as sulfur-containing compounds are known to bind to noble metal surfaces, offering a dual-mode attachment possibility. acs.org

| Functional Group | Potential Role in Material Science | Example Application | Supporting Rationale |

| Thioether (-S-) | Polymer backbone component; Metal binding. | High refractive index polymers; Heterogeneous catalyst support. acs.orgnih.gov | Thioether linkages provide chemical stability and unique optical properties. Sulfur can coordinate with metal catalysts. mdpi.comnih.gov |

| Terminal Alkyne (-C≡CH) | Polymerization/Cross-linking; Surface attachment. | Thiol-yne polymer networks; Organic functionalization of semiconductor surfaces. nih.govmdpi.com | Alkynes are highly reactive in "click" chemistry and can form stable bonds with semiconductor surfaces. mdpi.comresearchgate.net |

| Hydroxyl (-OH) | Site for post-polymerization modification; Initiator for polymerization. | Tunable hydrogels; Polyester synthesis. | The hydroxyl group can be easily converted to other functional groups or used to initiate ring-opening polymerizations. |

Theoretical Prediction of Undiscovered Reactivities and Properties

Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, offering insights that can guide experimental work. numberanalytics.comnumberanalytics.com Applying these methods to this compound could uncover novel reactivities and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be used to model the electronic structure, reactivity, and stability of the molecule. njit.edu Such studies can predict the most likely sites for nucleophilic or electrophilic attack, determine bond dissociation energies, and calculate the energy barriers for various potential reactions. This information is invaluable for designing new synthetic transformations. For example, computational models could predict the regioselectivity of addition reactions across the alkyne or the relative acidity of the hydroxyl and terminal alkyne protons.

Furthermore, computational methods can be used to investigate the noncovalent interactions involving the sulfur atom, which are known to be important in determining the conformation and binding properties of sulfur-containing molecules. ulisboa.ptescholarship.org Molecular dynamics (MD) simulations could predict how this compound interacts with surfaces or biological macromolecules, guiding its development for materials science or medicinal chemistry.

| Computational Method | Predicted Property/Information | Research Application |

| Density Functional Theory (DFT) | Electronic structure, reaction energy barriers, spectroscopic properties (NMR, IR). numberanalytics.comnjit.edu | Elucidating reaction mechanisms, predicting regioselectivity, identifying stable intermediates. |

| Ab Initio Methods | Highly accurate molecular properties, bond energies. numberanalytics.com | Benchmarking faster methods, detailed analysis of bonding. |

| Molecular Dynamics (MD) | Conformational dynamics, interaction with solvents or surfaces. numberanalytics.com | Predicting material properties, understanding self-assembly, modeling interactions with biological targets. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of noncovalent interactions, bond characterization. ulisboa.ptescholarship.org | Understanding the role of the sulfur atom in molecular recognition and crystal packing. |

Synergistic Approaches with Other Chemical Disciplines (e.g., Electrochemistry, Photochemistry)

Merging traditional organic synthesis with other disciplines like electrochemistry and photochemistry can unlock unique and powerful transformations that are not accessible through thermal methods alone. oaepublish.com The functional groups within this compound are amenable to both electrochemical and photochemical activation.

Electrochemistry: The thioether moiety can be a target for electroreductive C-S bond cleavage, generating alkyl radicals for subsequent C-C or C-H bond formation. chemrxiv.org This provides a complementary approach to traditional transition-metal catalysis. Conversely, electrochemical oxidation could potentially target the sulfur atom or the alkyne. The hydrofunctionalization of the alkyne bond via electrochemical methods offers a green and efficient route to introduce various functional groups. oaepublish.com

Photochemistry: The alkyne group can participate in a variety of photochemical reactions, including cycloadditions and radical additions. rsc.orgscienceboard.net Light-mediated energy transfer or photoredox catalysis could be used to activate this compound for reactions that are difficult to achieve otherwise. nih.govvapourtec.com For example, a photo-induced thiol-yne reaction could be used for rapid polymerization or surface modification under ambient conditions. Iron-catalyzed photochemical alkynylation of hydrosilanes is a known process, suggesting that the alkyne in this compound could be similarly functionalized. researchgate.net

| Discipline | Potential Transformation | Mechanism/Approach | Potential Outcome |

| Electrochemistry | Desulfurative C-H/C-C bond formation. | Electroreductive cleavage of the C-S bond to form a radical intermediate. chemrxiv.org | Novel functionalization pathways by converting the thioether into other groups. |

| Electrochemistry | Hydrofunctionalization of the alkyne. | Reductive electrolysis to add H-X across the triple bond. oaepublish.com | Green and efficient synthesis of substituted alkene derivatives. |

| Photochemistry | [2+2] Cycloadditions. | UV light activation of the alkyne to react with an alkene. vapourtec.comscienceboard.net | Rapid construction of complex cyclic structures. |

| Photochemistry | Photoredox-catalyzed reactions. | Generation of reactive intermediates via single-electron transfer using a photocatalyst. nih.gov | Mild and selective functionalization under visible light. |

An Exploration of this compound: Academic Significance and Future Research Perspectives

The field of organic chemistry is continually advancing through the synthesis and exploration of novel molecular architectures. Among these, bifunctional compounds that incorporate multiple reactive centers are of particular interest due to their potential as versatile building blocks for more complex structures. This compound is one such molecule, featuring both a propargyl alcohol and a thioether moiety. While dedicated research on this specific compound is not extensive, an analysis of its structural components provides significant insight into its academic importance and the promising future research directions it may inspire.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethylsulfanyl-but-3-yn-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the hydroxyl group of but-3-yn-2-ol reacts with ethylsulfanyl chloride under basic conditions (e.g., KOH/EtOH). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for but-3-yn-2-ol:ethylsulfanyl chloride) are critical to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) is recommended to isolate the product with >90% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : <sup>1</sup>H NMR should show δ 1.3–1.5 ppm (triplet, -SCH2CH3), δ 4.2–4.4 ppm (multiplet, -CH(OH)-), and δ 2.5–3.0 ppm (triplet, -C≡CH).

- FT-IR : Confirm O-H stretching (~3400 cm<sup>−1</sup>), C≡C stretching (~2100 cm<sup>−1</sup>), and C-S bonds (~700 cm<sup>−1</sup>).

- Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 145.2 .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (the compound may cause irritation) .

- Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., HCl gas from substitution reactions).

- Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does the electronic nature of the ethylsulfanyl group influence the reactivity of the triple bond in but-3-yn-2-ol derivatives?

- Methodological Answer : The -SCH2CH3 group is electron-donating via resonance, stabilizing the triple bond and reducing its electrophilicity. This can be quantified using DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution in this compound vs. non-substituted analogs. Experimental validation includes monitoring reaction rates in Huisgen cycloadditions (click chemistry), where slower kinetics may confirm reduced triple bond reactivity .

Q. What strategies mitigate competing side reactions (e.g., oxidation or polymerization) during catalytic applications of this compound?

- Methodological Answer :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-induced polymerization.

- Catalyst Selection : Use Pd/C or Au nanoparticles under inert atmospheres (N2/Ar) to prevent oxidation of the thioether group.

- Kinetic Monitoring : Track reaction progress via <sup>13</sup>C NMR to detect early-stage byproducts like sulfoxides or disulfides .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). The hydroxyl and thioether groups show high affinity for hydrophobic binding pockets.

- ADMET Prediction : Tools like SwissADME assess bioavailability; the compound’s logP (~1.8) suggests moderate permeability but may require prodrug modification for in vivo efficacy .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability in acidic vs. basic media: How to resolve this?

- Analysis :

- Acidic Conditions : Evidence from sulfanyl-ether analogs (e.g., ) shows hydrolysis of C-S bonds at pH < 3, forming but-3-yn-2-ol and ethanethiol.

- Basic Conditions : At pH > 10, the hydroxyl group may deprotonate, accelerating oxidation.

- Resolution : Conduct pH-dependent stability assays (HPLC monitoring over 24 hours) to map degradation pathways. Use buffered solutions (pH 2–12) and compare with control samples .

Research Design Considerations

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL).

- Biofilm Inhibition : Use crystal violet staining on C. albicans biofilms. The triple bond may disrupt quorum sensing via electrophilic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.